molecular formula C2H4ClNaO2S B3391998 Sodium 2-chloroethane-1-sulfinate CAS No. 53799-72-7

Sodium 2-chloroethane-1-sulfinate

Cat. No.: B3391998
CAS No.: 53799-72-7
M. Wt: 150.56 g/mol
InChI Key: MZXNLGKKMURPNV-UHFFFAOYSA-M
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Description

Sodium 2-chloroethane-1-sulfinate is an organosulfur compound with the molecular formula C₂H₄ClNaO₂S. It is a white crystalline powder that is soluble in water and commonly used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-chloroethane-1-sulfinate can be synthesized through several methods. One common method involves the reaction of 2-chloroethanesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful addition of 2-chloroethanesulfonyl chloride to a sodium sulfite solution, followed by purification steps such as filtration and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloroethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-chloroethane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2-chloroethane-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including sulfonylation and sulfenylation, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-chloroethane-1-sulfinate is unique due to its specific reactivity patterns and its ability to form a wide range of organosulfur compounds. Its versatility in chemical synthesis makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

sodium;2-chloroethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNLGKKMURPNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53799-72-7
Record name sodium 2-chloroethane-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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